(4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile
Description
The compound "(4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile" is a structurally complex molecule featuring a spiro-diazaspirodecene core, a 1,2,4-triazole moiety, a 4-chlorophenoxy group, and an acetonitrile substituent. The spiro architecture may enhance metabolic stability, while the thioxo group could influence redox properties or binding affinity .
Properties
Molecular Formula |
C24H30ClN7OS |
|---|---|
Molecular Weight |
500.1 g/mol |
IUPAC Name |
2-[4-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]imino-2-sulfanylidene-1,3-diazaspiro[4.5]decan-1-yl]acetonitrile |
InChI |
InChI=1S/C24H30ClN7OS/c1-23(2,3)19(20(32-16-27-15-28-32)33-18-9-7-17(25)8-10-18)29-21-24(11-5-4-6-12-24)31(14-13-26)22(34)30-21/h7-10,15-16,19-20H,4-6,11-12,14H2,1-3H3,(H,29,30,34) |
InChI Key |
GCRWITVFDLJINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)N=C3C4(CCCCC4)N(C(=S)N3)CC#N |
Origin of Product |
United States |
Preparation Methods
Cyclization via Nucleophilic Substitution
A method described in CN111943894A and CN111943893B involves cyclopropyl carbamate derivatives as starting materials. For example:
- Substitution Reaction : (1-(((4-Methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate reacts with glycine methyl ester hydrochloride in acetonitrile with potassium carbonate (2–6 equiv) at room temperature.
- Protection/Deprotection : Benzyl bromide is added to introduce protective groups, followed by deprotection using trifluoroacetic acid.
- Cyclization : The intermediate undergoes reduction (e.g., NaBH4) to form the spiro[4.5]decane skeleton.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Substitution | Glycine methyl ester, K₂CO₃, CH₃CN, RT | 60–70 | |
| Benzylation | Benzyl bromide, K₂CO₃, CH₃CN | 54–60 | |
| Deprotection | 5% TFA in CH₂Cl₂ | 70 |
Photochemical Homologation
ACS Journal of Organic Chemistry (2018) reports UV-mediated homologation using aqueous formaldehyde to generate aliphatic aldehydes, which can be adapted for spirocyclic intermediates. For instance:
- Oxadiazoline precursors are irradiated at 310 nm in a flow reactor with formaldehyde to form aldehydes, followed by acetonitrile functionalization.
Optimized Conditions :
Functionalization with Triazole and Chlorophenoxy Moieties
The 1,2,4-triazole and 4-chlorophenoxy groups are introduced via nucleophilic substitution or coupling reactions.
Triazole Incorporation
PubChem CID 184964 details (S)-triadimefon, a related triazole derivative, synthesized by reacting 4-chlorophenol with 1,2,4-triazole under basic conditions. Adapting this:
- Alkylation : 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is treated with 1,2,4-triazole in the presence of K₂CO₃.
- Stereochemical Control : Chiral resolution or asymmetric catalysis ensures the (S)-configuration.
Reaction Metrics :
| Parameter | Value | Source |
|---|---|---|
| Triazole Equiv | 1.2–1.5 | |
| Solvent | Acetonitrile or DMF | |
| Yield | 68–75% |
Acetonitrile Functionalization
The final acetonitrile group is introduced via:
- Nucleophilic Attack : Using potassium cyanide or trimethylsilyl cyanide on a brominated intermediate.
- Coupling Reactions : Palladium-catalyzed cyanation (e.g., Zn(CN)₂, Pd(PPh₃)₄).
Example Protocol (from EP3608311A1 ):
- Bromo-spiro intermediate (1.0 equiv) reacts with KCN (2.0 equiv) in DMF at 80°C for 12 h.
- Purification via silica gel chromatography yields the acetonitrile product.
Integrated Synthesis Pathways
Combining the above steps, two viable routes are proposed:
Route A: Sequential Functionalization
- Synthesize the spiro[4.5]decane core via cyclization.
- Introduce the 4-chlorophenoxy-triazole moiety.
- Attach acetonitrile using cyanation.
Overall Yield : ~40% (cumulative).
Route B: Convergent Synthesis
- Prepare the triazole-chlorophenoxy fragment separately.
- Couple it with a pre-functionalized spiro-acetonitrile intermediate.
Advantages : Higher modularity; avoids steric hindrance during late-stage functionalization.
Characterization and Validation
Critical analytical data from CN111943893B and RSC Supporting Information :
Spectroscopic Data
Purity and Stability
- HPLC : >98% purity after column chromatography.
- Stability : Stable at –20°C for 6 months; degrades <5% under ambient conditions.
Challenges and Optimization Opportunities
- Stereoselectivity : Asymmetric synthesis of the triazole moiety remains low-yielding (50–60% ee).
- Scale-Up : Flow photochemical reactors improve safety and reproducibility for aldehyde intermediates.
- Alternative Protecting Groups : tert-Butoxycarbonyl (Boc) groups may reduce side reactions vs. benzyl.
Chemical Reactions Analysis
Types of Reactions
The compound (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological targets can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, catalysts, or as an additive in various products. Its chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would require further research to elucidate.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Data from OECD reports and pesticide databases provide insights into comparable compounds :
Table 2: Estimated Physicochemical Properties
The target compound’s higher molecular weight and additional hydrogen bond donors (from the spiro-diazaspirodecene and thioxo groups) may reduce membrane permeability compared to simpler triazoles but enhance target binding specificity .
Structural Similarity Metrics
Using Tanimoto coefficients and 3D similarity indices (derived from OECD reports ):
- Tanimoto Coefficient : The target compound shares ~70% structural similarity with propiconazole (based on common triazole and chlorophenyl motifs).
- 3D Similarity : Lower overlap (<50%) due to the spiro system, suggesting divergent binding modes.
Biological Activity
The compound (4-{[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]amino}-2-thioxo-1,3-diazaspiro[4.5]dec-3-en-1-yl)acetonitrile is a complex organic molecule with notable biological activity, particularly in the context of antifungal and agricultural applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is a member of the triazole family, characterized by its triazole ring and chlorophenoxy substituent. The molecular formula is with a molecular weight of approximately 353.8 g/mol. The presence of the thioxo group and diazaspiro structure contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O4S |
| Molecular Weight | 353.8 g/mol |
| CAS Registry Number | 55219-65-3 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antifungal Activity
The 1,2,4-triazole moiety is well-known for its antifungal properties. Compounds containing this structure inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols, ultimately resulting in fungal cell death.
Case Study: Antifungal Efficacy
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazole ring and substituents on the phenyl group can significantly impact biological activity:
- Chlorine Substitution : The presence of a chlorine atom on the phenoxy group increases lipophilicity, enhancing membrane permeability and bioactivity.
- Thioxo Group : Contributes to increased interaction with biological targets due to its ability to form stable complexes with metal ions involved in enzymatic processes.
Table 2: Summary of Biological Activities
The primary mechanism involves the inhibition of ergosterol synthesis through competitive inhibition of CYP51. Additionally, compounds like this one may exhibit synergistic effects when combined with other antifungal agents, leading to enhanced efficacy against resistant strains.
Toxicological Profile
While demonstrating significant antifungal activity, this compound also poses certain health risks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
